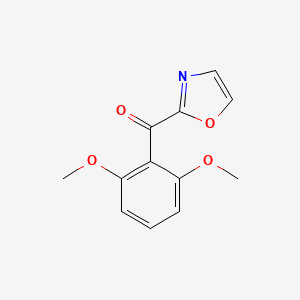

2-(2,6-Dimethoxybenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

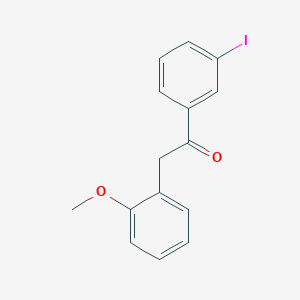

2-(2,6-Dimethoxybenzoyl)oxazole, also known as DMBO, is a chemical compound that has been of great interest to researchers due to its unique properties and potential applications. It has a linear formula of C12H11NO2 .

Synthesis Analysis

The synthesis of oxazole rings, such as 2-(2,6-Dimethoxybenzoyl)oxazole, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The molecular formula of 2-(2,6-Dimethoxybenzoyl)oxazole is C12H11NO4. The molecular weight is 233.22 g/mol.Chemical Reactions Analysis

Oxazoles are five-membered aromatic heterocyclic compounds with an oxygen and nitrogen atom in positions 1 and 3, respectively . These azo compounds and thiazoles have incredible versatility and can act as synthetic and pharmaceutical intermediates .Physical And Chemical Properties Analysis

The density of 2-(2,6-Dimethoxybenzoyl)oxazole is 1.217g/cm3 . The boiling point is 405.5ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Oxazole compounds, including 2-(2,6-Dimethoxybenzoyl)oxazole, show a wide range of biological activities due to their ability to bind with various enzymes and receptors. They have been frequently employed in the treatment of diseases and have significant potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

- Oxazole derivatives are synthesized through various methods, one of which involves the use of serine-derived oxazoles and cyclodehydration reactions. These methods provide a framework for producing related oxazole derivatives (Rizzo, Anderson, Heinz, Hoying, & Panetta, 2000).

Applications in Material Science

- Benzobisoxazoles, a related class of compounds, have been synthesized and studied for their optical and electronic properties. Adjustments in structural modifications allow for alterations in their HOMO, LUMO, and bandgap levels (Tlach, Tomlinson, Ryno, Knoble, Drochner, Krager, & Jeffries‐EL, 2013).

- Oxazole-based heterocycles have been researched for their luminescent properties, with oxazole derivatives displaying higher photoluminescence efficiencies than imidazole analogues (Eseola, Li, Sun, Zhang, Xiao, & Woods, 2011).

Analytical Chemistry Applications

- Oxazole rings have been used in photooxidation processes in thin films, utilizing various dyes as photosensitizers. This process is applicable in photoresist technology for development in aqueous solutions of amines (Ito, Ikeda, & Ichimura, 1993).

Role in Drug Synthesis and Characterization

- The synthesis of oxazole compounds has been pivotal in creating drugs with anticonvulsant properties. For instance, a study synthesized 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, evaluating their anticonvulsant effect and neurotoxicity (Wei, Wu, Sun, Chai, & Quan, 2010).

Electrochemical Studies

- The electrochemical behavior of oxazoles has been studied through spectroelectrochemical methods, providing insights into their electron donor abilities and applications in pharmaceutical and agricultural chemistry (Hernández Herrera, Morales, Gómez Lara, Collazos Reina, Avendaño, & Dector, 2022).

Propriétés

IUPAC Name |

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWXFKOIRDUKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642118 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)oxazole | |

CAS RN |

898784-36-6 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

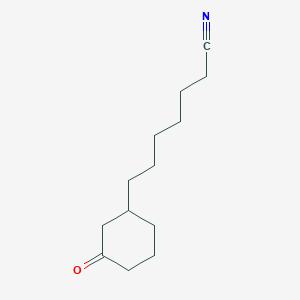

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)